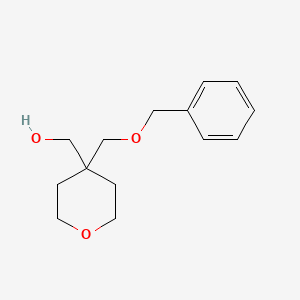

(4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol

Description

Properties

Molecular Formula |

C14H20O3 |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

[4-(phenylmethoxymethyl)oxan-4-yl]methanol |

InChI |

InChI=1S/C14H20O3/c15-11-14(6-8-16-9-7-14)12-17-10-13-4-2-1-3-5-13/h1-5,15H,6-12H2 |

InChI Key |

URILJTVDKGRXSV-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1(CO)COCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- Tetrahydro-2H-pyran-4-yl)methanol is often prepared from ethyl tetrahydro-2H-pyran-4-carboxylate via reduction (source).

- The benzyloxy methyl substituent is introduced by benzylation of hydroxyl groups, typically using benzyl chloride or benzyl bromide under basic conditions (source).

- Protection of hydroxyl groups as benzyl ethers is a common strategy to stabilize intermediates and direct subsequent reactions.

Key Reaction Types

- Reduction: Lithium aluminium hydride (LiAlH4) is employed to reduce esters to primary alcohols efficiently ().

- Benzylation: Hydroxyl groups are protected by benzylation using benzyl halides in the presence of bases such as sodium hydride ().

- Cyclization: Formation of the tetrahydropyran ring via intramolecular cyclization or sugar derivative manipulation ().

- Oxidation/Functional Group Manipulation: Controlled oxidation or substitution reactions may be used to adjust functional groups post-cyclization ().

Detailed Preparation Methods

Reduction of Ethyl Tetrahydro-2H-pyran-4-carboxylate to (Tetrahydro-2H-pyran-4-yl)methanol

| Step | Reagents & Conditions | Description | Yield |

|---|---|---|---|

| 1 | Ethyl tetrahydro-2H-pyran-4-carboxylate (5 g, 34.7 mmol) + LiAlH4 (4 g, 104 mmol) in THF at 0°C | Stir for 1 hour to reduce ester to primary alcohol. | 96% |

| 2 | Quench with ethyl acetate (20 mL), then 10% aq. NaOH, stir 30 min | Work-up to destroy excess hydride and isolate product. | |

| 3 | Filtration through Celite, concentration under reduced pressure | Obtain (tetrahydro-2H-pyran-4-yl)methanol as colorless oil. |

Notes: This method provides a high-yield, clean conversion of ester to alcohol, setting the stage for further functionalization ().

Benzylation to Introduce the Benzyloxy Methyl Group

| Step | Reagents & Conditions | Description | Notes |

|---|---|---|---|

| 1 | (Tetrahydro-2H-pyran-4-yl)methanol + benzyl chloride + sodium hydride (NaH) in anhydrous solvent (e.g., THF) | Deprotonation of hydroxyl followed by nucleophilic substitution with benzyl chloride. | Requires anhydrous conditions to avoid side reactions. |

| 2 | Stirring at ambient or slightly elevated temperature | Ensures complete conversion of hydroxyl groups to benzyloxy ethers. | |

| 3 | Work-up and purification by chromatography | Isolate (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-yl)methanol with high purity. |

Notes: Benzyl protection stabilizes the hydroxyl group and allows selective further transformations ().

Alternative Synthesis via Sugar Derivatives and Cyclization

- Starting from protected sugars (e.g., tetra-O-benzylated sugars), cyclization can be induced to form the tetrahydropyran ring with the benzyloxy methyl substituent already in place ().

- Use of acid catalysts such as pyridinium p-toluenesulfonate (PPTS) facilitates cyclization and acetal formation ().

- Protection groups like isopropylidene or acetonide may be used to control stereochemistry and regioselectivity ().

Reaction Conditions and Yields Summary Table

| Preparation Step | Reagents/Conditions | Yield (%) | Remarks |

|---|---|---|---|

| Reduction of ester to alcohol | LiAlH4 in THF, 0°C, 1 h | 96 | High yield, clean reaction |

| Benzylation of hydroxyl groups | Benzyl chloride + NaH, anhydrous THF | 85-95* | Requires moisture-free environment |

| Cyclization from sugar derivatives | PPTS, 2,2-dimethoxypropane, CH2Cl2, rt | 90-92 | Stereoselective, mild conditions |

*Yield range estimated from typical benzylation reactions in literature.

Research Findings and Notes

- The reduction of ethyl tetrahydro-2H-pyran-4-carboxylate with LiAlH4 is a robust and well-documented method, giving excellent yields and purity ().

- Benzyl protection is crucial for stabilizing the molecule during multi-step synthesis and enables selective functional group transformations ().

- Cyclization methods from sugar derivatives offer stereoselective routes to the tetrahydropyran ring system with benzyloxy methyl substituents, useful for complex molecule synthesis ().

- Chromatographic purification (silica gel with ethyl acetate-hexane mixtures) is commonly employed to isolate pure products ().

- The use of acid catalysts like PPTS allows mild and selective acetal formation and cyclization without compromising sensitive benzyloxy groups ().

- Industrial scale synthesis adapts these methods with continuous flow reactors and optimized reaction parameters to maximize yield and minimize by-products ().

Chemical Reactions Analysis

- The compound can undergo various reactions, including oxidation, reduction, and substitution.

- Common reagents include LiAlH4 (for reduction), acid chlorides (for substitution), and oxidizing agents (for oxidation).

- Major products depend on the specific reaction conditions.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol exhibit antimicrobial activity. For instance, studies have explored its efficacy against various bacterial strains, suggesting potential applications in pharmaceutical formulations aimed at treating infections .

Pharmacological Studies

The compound's structure allows for modifications that can enhance its biological activity. Research has focused on its role as a precursor in synthesizing more complex molecules with potential therapeutic effects, such as anticancer agents .

Chemical Intermediates

In the chemical industry, (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol serves as an intermediate in the production of other chemicals. Its unique structure makes it suitable for further transformations that yield valuable products for pharmaceuticals and agrochemicals.

Case Studies

Mechanism of Action

- The compound’s mechanism of action depends on its specific application.

- It may interact with molecular targets or pathways relevant to its intended use.

Comparison with Similar Compounds

Tetrahydropyran-4-ylmethanol (Oxan-4-ylmethanol)

[4-(Tetrahydropyran-4-yloxy)phenyl]methanol

N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl} Derivatives

- Structure : Substituted with a benzodioxole ring, introducing additional oxygen atoms and rigidity.

- Biological Activity : Exhibits antioxidant properties, highlighting the role of electron-rich substituents in redox modulation. This contrasts with the target compound, where the benzyl group may prioritize lipophilicity over direct antioxidant effects .

4-(N-Benzyl-4-phenoxyphenylsulfonamido) Derivatives

- Structure : Incorporates sulfonamide and benzyl groups, increasing molecular complexity.

- Applications : Demonstrated dual MCL-1/BCL-xL inhibitory activity in cancer research. The benzyl group here aids in hydrophobic pocket binding, a trait shared with the target compound .

Physicochemical and Spectral Data Comparison

*Calculated for (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol.

Biological Activity

The compound (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol , also known by its CAS number 1866294-86-1, is a complex organic molecule that has garnered attention in both synthetic and medicinal chemistry. Its unique structure, characterized by a tetrahydropyran ring and multiple benzyloxy groups, positions it as a versatile intermediate in various biological applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Structure

The molecular formula of (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol is . The compound features:

- A tetrahydropyran ring which contributes to its cyclic structure.

- Benzyloxy groups that enhance chemical stability and reactivity.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 208.25 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

The biological activity of (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol is largely attributed to its interaction with various enzymes and receptors involved in metabolic processes. The benzyloxy groups enhance the compound's binding affinity to these targets, facilitating biochemical reactions.

Enzyme Interaction

Research indicates that this compound can modulate the activity of glycosyltransferases and glycosidases, which are critical in carbohydrate metabolism. Such interactions suggest potential applications in developing therapeutics targeting metabolic disorders.

Therapeutic Applications

- Anticancer Activity : Preliminary studies have suggested that the compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, dual inhibitors targeting EZH2 and HSP90 have shown promise in preclinical models for glioblastoma treatment .

- Carbohydrate Chemistry : The compound serves as a model for studying carbohydrate-protein interactions, aiding in understanding glycoprotein and glycolipid binding mechanisms.

- Drug Development : Due to its structural features, (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol is being explored as a scaffold for designing novel therapeutic agents that could target specific biological pathways.

Study on Anticancer Properties

A study published in a peer-reviewed journal examined the effects of similar compounds on cancer cell lines. The results indicated that compounds with structural similarities to (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol could induce apoptosis in tumor cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies.

Glycosylation Studies

Another research effort focused on the role of this compound in glycosylation processes. The findings demonstrated that it could effectively inhibit certain glycosyltransferases, leading to reduced glycan formation on cell surfaces, which is often associated with cancer metastasis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio) tetrahydro-2H-pyran-3,4,5-triol | Contains a phenylthio group | Different reactivity; potential anticancer activity |

| (2R,3S,4R,5R,6R)-4,5-Bis(benzyloxy)-6-{[(2S,3R,4S,5R,6S)-4,5-bis(benzyloxy)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-yl]methyl} tetrahydro-2H-pyran-3-ol | Additional benzyloxy groups | Enhanced stability; potential for complex synthesis |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-((benzyloxy)methyl)tetrahydro-2H-pyran-4-yl)methanol, and how do reaction conditions influence yield?

- Methodology :

- Route 1 : Use oxalate ester intermediates (e.g., ethyl (4-methyltetrahydro-2H-pyran-4-yl) oxalate) with benzyl-protected reagents under degassed CH₂Cl₂. Column chromatography (SiO₂, pentane) achieves purification, yielding ~62% with 93% purity .

- Route 2 : Employ benzyloxy group introduction via NaH-mediated alkylation in THF at 0°C, leveraging cascade [3,3]-sigmatropic rearrangements for regioselectivity .

- Optimization : Reaction temperature, solvent polarity (e.g., THF vs. CH₂Cl₂), and stoichiometry of benzylating agents (e.g., PhEBX) critically impact yields. Excess reagents (2.5 equiv) improve conversion .

Q. How can spectroscopic techniques (NMR, IR, MS) unambiguously characterize this compound?

- Methodology :

- ¹H/¹³C NMR : Key signals include benzyloxy protons (δ 4.5–4.7 ppm as a singlet), tetrahydropyran methylene/methine protons (δ 1.5–3.5 ppm), and hydroxymethyl groups (δ 3.3–3.7 ppm). ¹³C NMR confirms quaternary carbons (e.g., C-4 of pyran) at ~70–80 ppm .

- IR : Stretching vibrations for hydroxyl (3200–3600 cm⁻¹) and ether (C-O, 1100–1250 cm⁻¹) groups validate functional groups .

- MS : Molecular ion peaks (e.g., m/z 264 [M+H]⁺) and fragmentation patterns (loss of benzyloxy groups) confirm molecular weight and structure .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology :

- Hazard Mitigation : Use PPE (gloves, goggles) to avoid skin/eye contact (GHS Category 2A/2B). Ensure ventilation to prevent inhalation of dust/aerosols (respiratory irritant, GHS Category 3) .

- Waste Disposal : Collect residues in sealed containers for incineration by certified waste management services .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity during benzyloxy group installation?

- Methodology :

- Steric Effects : Bulky substituents at C-4 of the tetrahydropyran ring hinder benzyloxy-methylation at adjacent positions. Computational modeling (DFT) predicts preferential attack at less hindered sites .

- Electronic Effects : Electron-withdrawing groups on the benzyl ring (e.g., nitro) reduce nucleophilicity, requiring harsher conditions (e.g., elevated temperatures) .

Q. Which catalytic systems enhance efficiency in synthesizing this compound?

- Methodology :

- DMAP/Triethylamine : Accelerate oxalate ester formation via nucleophilic catalysis (84% yield in THF) .

- Palladium Catalysts : Enable cross-coupling for benzyloxy group introduction but require inert atmospheres (Ar/N₂) to prevent oxidation .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

- Methodology :

- Acidic Hydrolysis : Benzyloxy groups cleave at pH < 2 (e.g., HCl/MeOH), forming tetrahydropyran-4-ylmethanol derivatives .

- Oxidative Stress : H₂O₂ or O₂ degrades the hydroxymethyl moiety, detected via TLC or HPLC monitoring .

Q. What computational tools predict the compound’s reactivity in novel reaction environments?

- Methodology :

- DFT Calculations : Model transition states for benzyloxy group migration or ring-opening reactions .

- MD Simulations : Assess solvation effects in polar vs. nonpolar solvents (e.g., CH₂Cl₂ vs. pentane) .

Q. How can contradictory spectroscopic data (e.g., unexpected coupling constants) be resolved?

- Methodology :

- Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering) causing signal splitting .

- 2D NMR (COSY, NOESY) : Clarify through-space interactions and confirm stereochemical assignments .

Methodological Notes

- Synthetic Reproducibility : Document reaction parameters (e.g., degassing time, column chromatography gradients) to ensure consistency .

- Data Validation : Cross-reference experimental spectra with computational predictions (e.g., NMR chemical shift databases) .

- Theoretical Frameworks : Link studies to reaction mechanisms (e.g., Baldwin’s rules for ring formation) or toxicity models (e.g., OATP1C1 transport) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.